

5-PAHSA: A Lipokine at the Crossroads of Metabolic Regulation

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Compound of Interest

Compound Name: 5-Pahsa

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Obesity and type 2 diabetes represent a growing global health crisis. In the intricate landscape of metabolic regulation, a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has emerged as a promising area of research. Among these, 5-palmitic acid-hydroxy stearic acid (**5-PAHSA**) has garnered significant attention for its role as a lipokine with potent anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of **5-PAHSA**, focusing on its mechanism of action in metabolic regulation, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Discovery and Significance of 5-PAHSA

FAHFAs were first identified in the adipose tissue of mice engineered to be insulin-sensitive, revealing their correlation with improved metabolic health.[1][2] Structurally, FAHFAs consist of a fatty acid ester-linked to a hydroxy fatty acid.[3] The position of the ester bond on the hydroxy fatty acid chain defines the specific isomer, such as **5-PAHSA**. [3] Levels of PAHSAs, including **5-PAHSA**, have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, suggesting their potential as biomarkers and therapeutic targets.[4]

Quantitative Effects of 5-PAHSA on Metabolic Parameters

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent effects of **5-PAHSA** on key metabolic and inflammatory markers.

Table 1: In Vitro Effects of **5-PAHSA** on Glucose Metabolism and Insulin Signaling

Cell Line	5-PAHSA Concentration	Outcome	Reference
3T3-L1 Adipocytes	20 µM	Increased insulin-stimulated glucose uptake	
3T3-L1 Adipocytes	Not specified	Increased GLUT4 translocation to the plasma membrane	
HepG2 Cells	Not specified	Improved insulin signaling	
PC12 Cells	Not specified	Suppressed phosphorylation of m-TOR and ULK-1	

Table 2: In Vivo Effects of **5-PAHSA** on Glucose Homeostasis and Lipid Metabolism

Animal Model	5-PAHSA Dosage	Duration	Key Findings	Reference
High-Fat Diet (HFD)-fed mice	50 mg/kg (oral gavage)	Acute	Improved glucose tolerance	
db/db mice	50 mg/kg and 150 mg/kg (oral gavage)	30 days	No significant improvement in glucose metabolism; significantly decreased ox-LDL	
C57BL/6 mice	Not specified	30 days	No significant improvements in glucose tolerance or insulin secretion	

 Table 3: Anti-inflammatory Effects of **5-PAHSA**

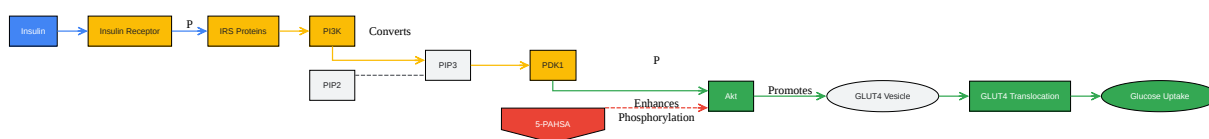
Model	5-PAHSA Concentration/Dosage	Key Findings	Reference
PC12 Cells	Not specified	Decreased levels of reactive oxygen species (ROS)	
HepG2 Cells (normal glucose)	Not specified	Inhibited phosphorylation of IκBα and NF-κB	
db/db mice (high-dose group)	Not specified	Increased levels of C-reactive protein (CRP)	

Signaling Pathways Modulated by 5-PAHSA

5-PAHSA exerts its effects through a complex interplay of signaling pathways that govern glucose metabolism, insulin sensitivity, and inflammation.

Insulin Signaling Pathway

5-PAHSA has been shown to enhance insulin sensitivity by augmenting the insulin signaling cascade. In insulin-resistant cells, **5-PAHSA** treatment can restore the phosphorylation of key downstream targets of the insulin receptor, such as Akt, leading to increased translocation of the glucose transporter GLUT4 to the cell membrane and consequently, enhanced glucose uptake.

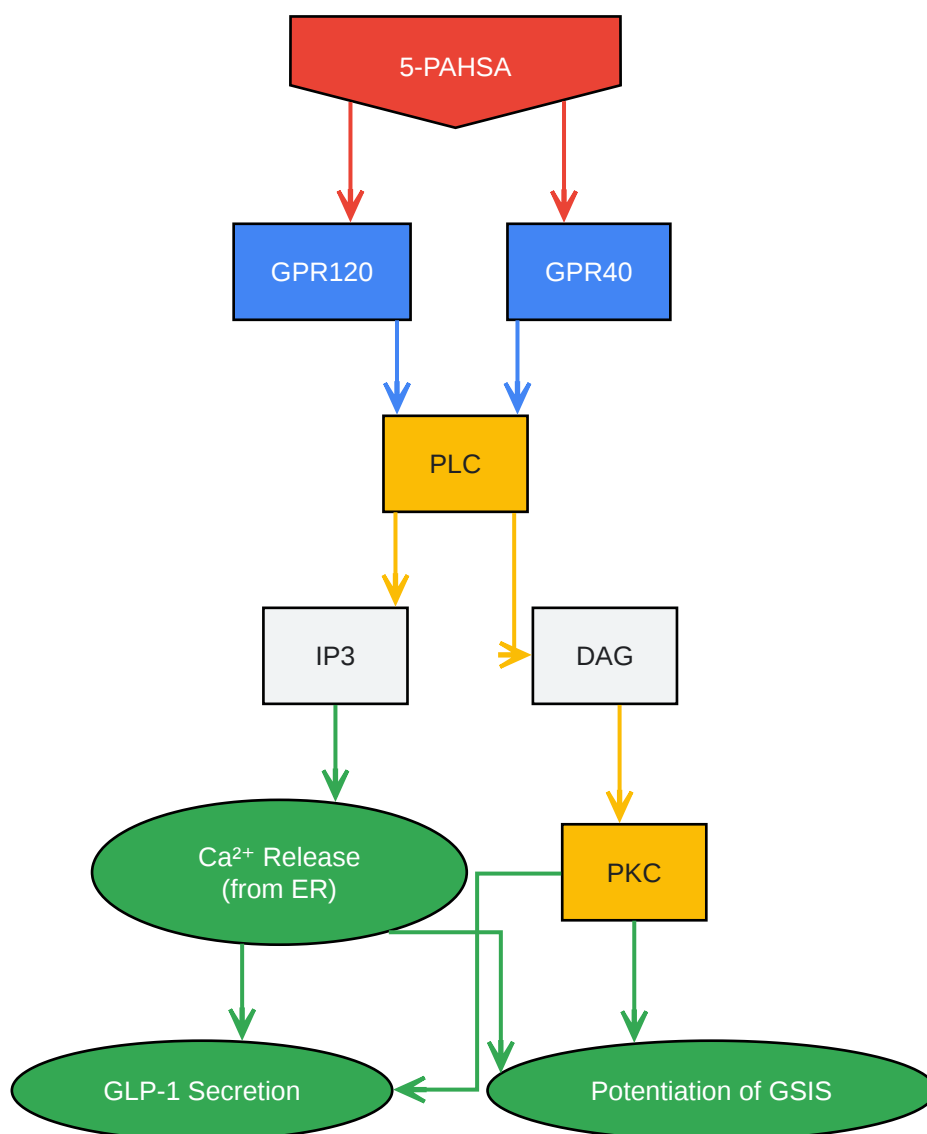


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Insulin signaling pathway enhanced by **5-PAHSA**.

G-Protein Coupled Receptor (GPCR) Activation

PAHSAs, including the **5-PAHSA** isomer, have been identified as ligands for G-protein coupled receptors GPR120 and GPR40. Activation of these receptors is linked to the stimulation of glucagon-like peptide-1 (GLP-1) secretion and potentiation of glucose-stimulated insulin secretion (GSIS).

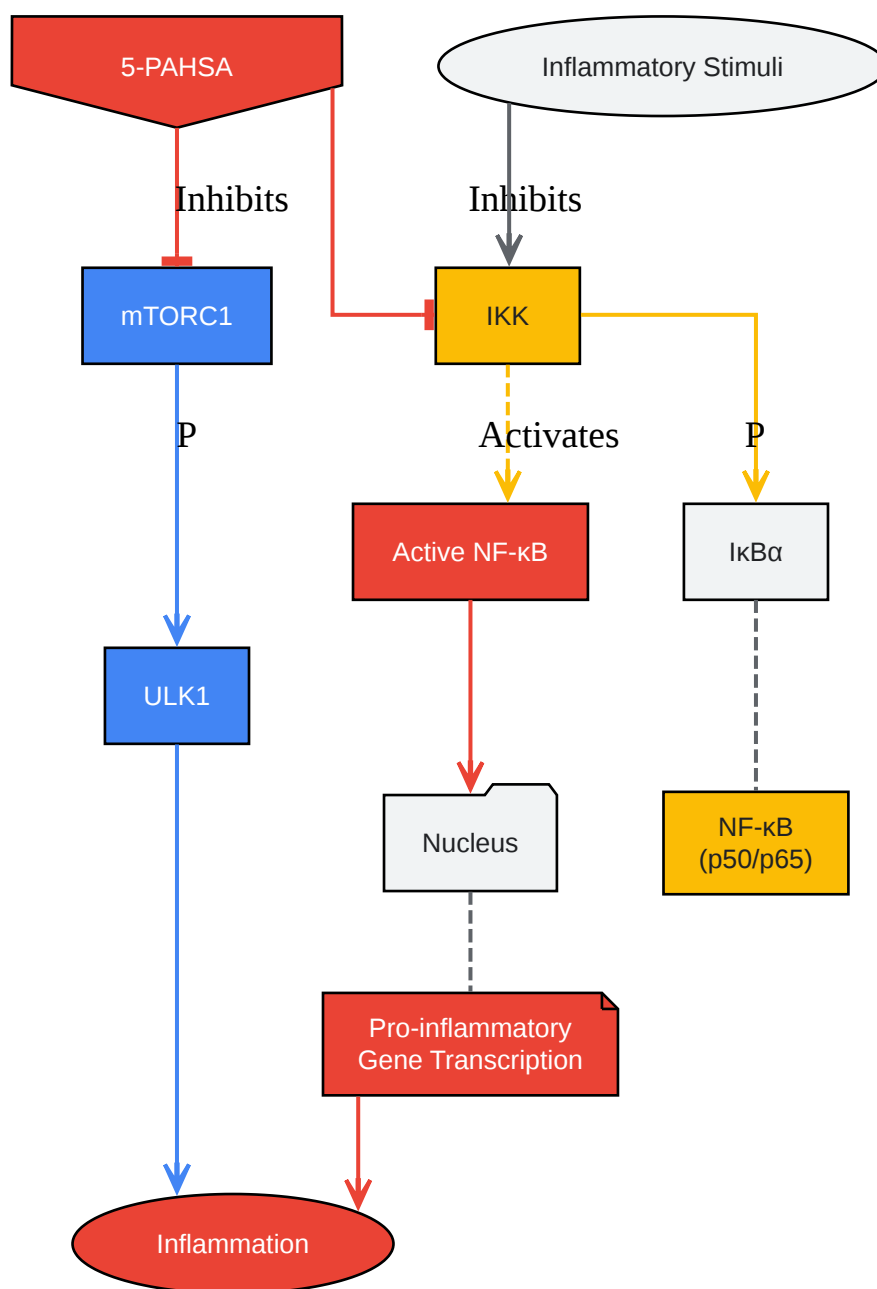


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GPCR activation by **5-PAHSA** leading to metabolic effects.

Anti-inflammatory Signaling Pathways

5-PAHSA exhibits anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the NF- κ B pathway by preventing the phosphorylation and subsequent degradation of I κ B α . This sequesters the NF- κ B dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines. Additionally, **5-PAHSA** can suppress the mTOR signaling pathway, which is involved in cell growth, proliferation, and inflammation.



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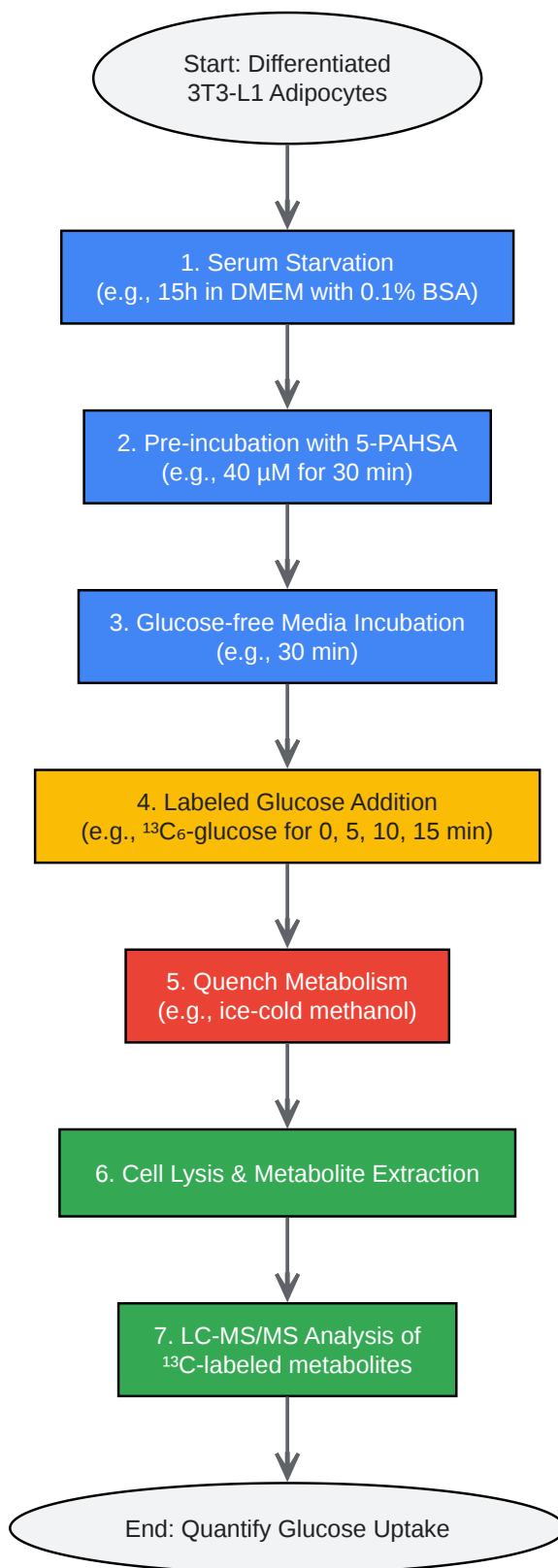
Anti-inflammatory signaling pathways modulated by **5-PAHSA**.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to characterize the metabolic effects of **5-PAHSA**.

3T3-L1 Adipocyte Glucose Uptake Assay

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes treated with **5-PAHSA**.



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